REACTION_CXSMILES
|
[OH:1][CH:2]([CH:24](CC1C=CC=CC=1)[O:25][C:26]1[CH:31]=[CH:30][C:29]([CH2:32][CH2:33][O:34][CH2:35][CH:36]2[CH2:38][CH2:37]2)=[CH:28][CH:27]=1)[CH2:3][NH:4][CH2:5][CH2:6][C:7]([NH:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:17]([CH3:23])[CH2:18][C:19](=[O:22])[NH:20][N:21]=2)=[CH:12][CH:11]=1)=[O:8].[H][H]>C(O)C.[OH-].[OH-].[Pd+2]>[OH:1][CH:2]([CH2:24][O:25][C:26]1[CH:31]=[CH:30][C:29]([CH2:32][CH2:33][O:34][CH2:35][CH:36]2[CH2:38][CH2:37]2)=[CH:28][CH:27]=1)[CH2:3][NH:4][CH2:5][CH2:6][C:7]([NH:9][C:10]1[CH:11]=[CH:12][C:13]([C:16]2[CH:17]([CH3:23])[CH2:18][C:19](=[O:22])[NH:20][N:21]=2)=[CH:14][CH:15]=1)=[O:8] |f:3.4.5|
|
Name
|
Example 1 ( iv )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
6-[4-[3-[2-hydroxy-3-[4-(2-(cyclopropylmethoxy)ethyl)phenoxy]-N-benzylpropylamino]propionamido]phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
OC(CNCCC(=O)NC1=CC=C(C=C1)C=1C(CC(NN1)=O)C)C(OC1=CC=C(C=C1)CCOCC1CC1)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration and solvent
|
Type
|
CUSTOM
|
Details
|
removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CNCCC(=O)NC1=CC=C(C=C1)C=1C(CC(NN1)=O)C)COC1=CC=C(C=C1)CCOCC1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |